molecular formula C10H13ClO B8351604 2-(3-Chloropropyl)-6-methylphenol

2-(3-Chloropropyl)-6-methylphenol

Cat. No.: B8351604
M. Wt: 184.66 g/mol
InChI Key: WQAWDPSCYURZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)-6-methylphenol is a chloro- and alkyl-substituted phenol intended for research and development purposes. This compound is structurally related to other synthetic phenolic derivatives known for their bioactive properties. Based on studies of analogous compounds, researchers are investigating this chemical for potential use as a synthetic intermediate in organic synthesis and material science, particularly for constructing more complex molecular architectures. Its phenol moiety allows for further functionalization, while the chloropropyl chain may serve as a flexible linker. Substituted phenols, in general, are frequently studied for their antimicrobial and antifungal activities. The mechanism of action for this class of compounds often involves the disruption of microbial cell membranes, leading to increased permeability and cell death. One study on a related compound, chlorothymol (4-chloro-2-isopropyl-5-methylphenol), demonstrated significant antimicrobial and anti-biofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), as well as a synergistic effect when combined with oxacillin . Similar research value is anticipated for this compound. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-(3-chloropropyl)-6-methylphenol

InChI

InChI=1S/C10H13ClO/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,12H,3,6-7H2,1H3

InChI Key

WQAWDPSCYURZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCCl)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Intermediate Production

One of the primary applications of 2-(3-Chloropropyl)-6-methylphenol is as an intermediate in the synthesis of other chemical compounds. The chlorination process allows for the production of various derivatives that are essential in manufacturing herbicides and fungicides. For instance, chlorinated phenols are commonly utilized in producing phenoxy herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and its derivatives, which are widely used in agriculture to control broadleaf weeds .

Key Points:

  • Acts as a precursor for producing herbicides.
  • Facilitates the synthesis of other chlorinated phenolic compounds.
  • Enhances the efficacy of agricultural chemicals.

Agricultural Applications

In agriculture, this compound is primarily used in formulating pesticides. Its chlorinated structure contributes to the herbicidal activity against various weed species. The compound's effectiveness is attributed to its ability to disrupt plant growth hormones, making it a valuable tool for farmers aiming to improve crop yields by managing weed populations .

Applications in Agriculture:

  • Formulation of herbicides.
  • Targeting specific weed species through hormonal disruption.
  • Enhancing crop management strategies.

Material Science and Polymer Chemistry

In material science, this compound finds applications in the development of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly beneficial for producing coatings and adhesives that require durability under harsh conditions .

Material Science Applications:

  • Used in polymer synthesis to improve thermal stability.
  • Enhances chemical resistance in coatings and adhesives.
  • Contributes to the development of advanced materials for industrial applications.

Environmental Considerations

While this compound has significant industrial applications, its environmental impact must be considered. The compound is classified as toxic to aquatic organisms, necessitating careful handling and disposal measures to mitigate environmental risks associated with its use . Regulatory frameworks often govern its application to ensure safety and compliance with environmental standards.

Environmental Impact:

  • Toxicity to aquatic life raises concerns.
  • Requires stringent regulations for safe handling.
  • Ongoing research into degradation pathways and environmental fate.

Case Study 1: Herbicide Efficacy

A study evaluated the efficacy of this compound-based herbicides on controlling specific weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a selective herbicide .

Case Study 2: Polymer Development

Research focused on incorporating this compound into epoxy resins showed enhanced mechanical properties and thermal stability. The modified resins exhibited improved performance in high-temperature applications, making them suitable for automotive and aerospace industries .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-(3-Chloropropyl)-6-methylphenol and its structural analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups logP (Predicted) Key Substituents
This compound C₁₀H₁₃ClO 184.66 Phenol, Chloropropyl, Methyl ~2.5* Cl (chloropropyl), CH₃
2-(3-Hydroxypropyl)-6-methoxyphenol C₁₀H₁₄O₃ 182.21 Phenol, Hydroxypropyl, Methoxy 1.33 OH (hydroxypropyl), OCH₃
6-Nitro-2-(3-chloropropyl)naphthalimide C₁₅H₁₂ClN₂O₄ 331.72 Naphthalimide, Nitro, Chloropropyl N/A NO₂, Cl (chloropropyl)

*Estimated based on substituent contributions.

Key Observations:

  • Chloropropyl vs.
  • Methyl vs. Methoxy: The methyl group in the target compound is less polar than the methoxy group in its analog, further contributing to higher logP and altered electronic effects on the phenol ring.
  • Naphthalimide Core: The naphthalimide derivative (C₁₅H₁₂ClN₂O₄) features a larger, conjugated aromatic system, which may facilitate DNA intercalation, contrasting with the simpler phenol-based structure of the target compound .
Antitumor Activity
  • 6-Nitro-2-(3-chloropropyl)naphthalimide (): Exhibits potent antitumor activity, attributed to its ability to inhibit DNA/RNA synthesis in S-180 tumor cells.
  • This compound (Inferred): The chloropropyl group may act as an alkylating agent, forming covalent bonds with DNA or proteins. This mechanism is common in chlorinated alkylphenols, though direct evidence for this compound is lacking.
Cytotoxicity and Subcellular Effects
  • Vacuolization and Membrane Effects : Chloroalkyl compounds, including 6-nitro-2-(3-chloropropyl)naphthalimide, induce vacuolization in treated cells, indicating disruption of lysosomal or endoplasmic reticulum function . Similar effects may occur with the target compound.
  • DNA Interaction: Naphthalimide derivatives intercalate into DNA due to their planar structure, while phenolic chloropropyl compounds may alkylate DNA bases, leading to strand breaks or crosslinking .

Preparation Methods

Friedel-Crafts Alkylation

In a representative procedure, 6-methylphenol (10 mmol) is dissolved in dichloromethane with AlCl₃ (12 mmol) at 0–5°C. 3-Chloropropyl chloride (12 mmol) is added dropwise, and the mixture is stirred for 24 hours at room temperature. The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography (hexane/ethyl acetate, 4:1). This method yields this compound at 65–70% purity, with residual AlCl₃ requiring careful neutralization.

Nucleophilic Substitution

Alternative routes utilize nucleophilic displacement on halogenated intermediates. For example, 2-bromo-6-methylphenol reacts with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the brominated aromatic ring, followed by quenching with ammonium chloride to yield the target compound. This method achieves higher regioselectivity (>85%) but requires stringent anhydrous conditions.

Chlorination of Alkylated Intermediates

Chlorination of pre-alkylated phenols offers a pathway to introduce the chloropropyl group. 2-(3-Hydroxypropyl)-6-methylphenol is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Thionyl Chloride-Mediated Chlorination

A mixture of 2-(3-hydroxypropyl)-6-methylphenol (5 mmol) and SOCl₂ (15 mmol) in dry diethyl ether is refluxed for 6 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dichloromethane. Washing with water and sodium sulfate drying affords this compound in 80–85% yield. Gas chromatography-mass spectrometry (GC-MS) analysis typically shows ≥95% purity.

Phosphorus Pentachloride Method

Using PCl₅ as the chlorinating agent, 2-(3-hydroxypropyl)-6-methylphenol (5 mmol) and PCl₅ (10 mmol) are heated in toluene at 110°C for 3 hours. The reaction mixture is cooled, filtered, and concentrated to yield a crude product. Recrystallization from ethanol-water (1:1) provides crystals with 90% purity. However, this method generates phosphorus oxychloride (POCl₃) as a by-product, necessitating specialized handling.

Patent-Based Industrial Synthesis

The WO2001083417A1 patent outlines a scalable, two-step process for synthesizing 2-alkyl-3-chlorophenols, adaptable to this compound.

Step 1: Alkylation of Dichlorobenzene Derivatives

3,4-Dichlorotoluene (II) is heated with potassium hydroxide (4 equiv) in methanol at 180–220°C under 10–40 bar pressure. Water formed during the reaction is continuously removed via distillation. The intermediate 3-chloro-2-methylanisole (IV) is isolated in 75% yield.

Step 2: Demethylation and Chlorination

3-Chloro-2-methylanisole (IV) is refluxed in 50% sulfuric acid for 18 hours to hydrolyze the methoxy group, yielding 3-chloro-2-methylphenol. Subsequent treatment with 3-chloropropyl bromide in the presence of sodium hydride (NaH) introduces the chloropropyl side chain, affording the final product at 68% overall yield.

Comparative Analysis of Preparation Methods

MethodReactantsCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Friedel-Crafts6-Methylphenol, Cl(CH₂)₃ClAlCl₃, CH₂Cl₂2565–7095
Grignard Reaction2-Bromo-6-methylphenolTHF, Mg−788598
SOCl₂ Chlorination2-(3-Hydroxypropyl)-6-MPSOCl₂, Et₂O4080–8595
Patent Process3,4-DichlorotolueneKOH, H₂SO₄180–2206897

Key findings:

  • The Grignard method offers superior regioselectivity but is cost-prohibitive for industrial use.

  • The patent process balances yield and scalability, avoiding carcinogenic solvents like hexamethylphosphoric triamide (HMPA).

  • Chlorination with SOCl₂ achieves higher yields than PCl₅ but requires corrosive reagents.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates in nucleophilic substitutions but complicate purification. Non-polar solvents (toluene, hexane) improve phase separation in Friedel-Crafts reactions.

Temperature and Pressure Control

Elevated temperatures (180–220°C) in patent methods accelerate alkylation but risk decomposition. Pressure reactors (10–40 bar) suppress volatile by-product formation, improving yields by 15–20%.

Catalytic Systems

Lewis acids (AlCl₃) remain standard for Friedel-Crafts alkylation, though ionic liquids (e.g., [BMIM][Cl]) are emerging as recyclable alternatives. Enzymatic catalysis using lipases is under exploration for greener synthesis .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the molecular structure of 2-(3-Chloropropyl)-6-methylphenol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s backbone and substituents. Infrared (IR) spectroscopy can identify functional groups like phenolic -OH and C-Cl bonds. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) using software like SHELX or ORTEP-III can resolve structural ambiguities. Cross-referencing experimental data with computational predictions (e.g., DFT-based spectral simulations) enhances reliability.

Q. What safety protocols should be prioritized when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust . Avoid incompatible materials like strong oxidizers. Spills should be contained using inert absorbents (e.g., sand) and disposed of as hazardous waste . Monitor airborne concentrations using OSHA-recommended PAC criteria (e.g., PAC-1: 2.1 mg/m³) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous chlorinated phenolic compounds (e.g., 4-chloro-3-methylphenol) suggest alkylation of 6-methylphenol with 3-chloropropyl bromide under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates spectroscopically .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy method helps quantify intramolecular interactions (e.g., hydrogen bonding between phenolic -OH and chloropropyl groups). Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to validate accuracy.

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s conformational stability?

  • Methodological Answer : Conflicting data may arise from solvent effects or crystal packing forces. Use molecular dynamics (MD) simulations to account for solvation. For XRD-resolved structures, refine models using WinGX to identify torsional angles or steric hindrance. If computational results deviate, re-optimize geometry with dispersion-corrected functionals (e.g., ωB97X-D) or explore alternative conformers via relaxed potential energy scans .

Q. What challenges arise in crystallizing this compound, and how can crystallographic software address them?

  • Methodological Answer : Flexible chloropropyl chains can hinder crystallization. Use slow evaporation (e.g., dichloromethane/hexane) or vapor diffusion. If twinning occurs, SHELXL enables refinement of twin laws. For low-resolution data, SHELXD aids in structure solution via dual-space recycling. ORTEP-3 visualizes thermal ellipsoids to assess disorder in the chloropropyl group.

Notes

  • Computational workflows should integrate experimental validation to ensure reproducibility.
  • Safety protocols align with OSHA and EU guidelines, emphasizing PPE and waste management .
  • Structural ambiguities require multi-technique approaches (XRD, NMR, DFT) for resolution .

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